Cas no 1251009-99-0 (Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate)

Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate 化学的及び物理的性質
名前と識別子
-
- benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate
- Benzyl t-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate
- D80013
- benzyltert-butylbicyclo[2.1.1]hexane-1,4-diyldicarbamate
- MFCD17016772
- BENZYL N-(4-{[(TERT-BUTOXY)CARBONYL]AMINOBICYCLO[2.1.1]HEXAN-1-YL)CARBAMATE
- CS-0432722
- benzyl N-{4-[(tert-butoxycarbonyl)amino]bicyclo[2.1.1]hexan-1-yl}carbamate
- 1251009-99-0
- benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.1.1]hexanyl]carbamate
- benzyl N-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexan-1-yl)carbamate
- Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate
-
- MDL: MFCD17016772
- インチ: 1S/C19H26N2O4/c1-17(2,3)25-16(23)21-19-10-9-18(12-19,13-19)20-15(22)24-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,22)(H,21,23)
- InChIKey: AEOFMEFJSSVWFM-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC12CCC(C1)(C2)NC(=O)OCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 346.18925731g/mol
- どういたいしつりょう: 346.18925731g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 76.7
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 496.9±35.0 °C at 760 mmHg
- フラッシュポイント: 254.3±25.9 °C
- じょうきあつ: 0.0±1.3 mmHg at 25°C
Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B186755-250mg |
Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate |
1251009-99-0 | 250mg |
$ 1855.00 | 2022-06-07 | ||
abcr | AB526248-500 mg |
Benzyl t-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate; . |
1251009-99-0 | 500MG |
€1,355.00 | 2023-07-11 | ||
1PlusChem | 1P00NQ6Q-100mg |
benzyl N-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexan-1-yl)carbamate |
1251009-99-0 | 95% | 100mg |
$345.00 | 2024-07-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSN349-100mg |
benzyl N-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexan-1-yl)carbamate |
1251009-99-0 | 95% | 100mg |
¥2270.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSN349-1g |
benzyl N-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexan-1-yl)carbamate |
1251009-99-0 | 95% | 1g |
¥10421.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503392-1g |
Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate |
1251009-99-0 | 98% | 1g |
¥15639.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503392-100mg |
Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate |
1251009-99-0 | 98% | 100mg |
¥3408.00 | 2024-08-09 | |
TRC | B186755-50mg |
Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate |
1251009-99-0 | 50mg |
$ 560.00 | 2022-06-07 | ||
TRC | B186755-100mg |
Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate |
1251009-99-0 | 100mg |
$ 930.00 | 2022-06-07 | ||
abcr | AB526248-250mg |
Benzyl t-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate; . |
1251009-99-0 | 250mg |
€860.00 | 2025-02-21 |
Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamateに関する追加情報
Introduction to Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate (CAS No. 1251009-99-0)
Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate, a compound with the CAS number 1251009-99-0, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its unique bicyclic structure, which is further modified by the presence of carbamate functional groups. The bicyclo2.1.1hexane moiety introduces a high degree of steric complexity, making it a valuable scaffold for designing molecules with specific biological activities.
The structural features of Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate make it an intriguing candidate for further investigation in various therapeutic areas. The combination of the benzyl and tert-butyl substituents enhances the lipophilicity of the molecule, which can be crucial for its absorption and distribution within biological systems. Additionally, the carbamate groups provide potential sites for interactions with biological targets, offering a basis for developing novel pharmacological agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of bicyclic compounds due to their unique structural properties and often enhanced binding affinities. The bicyclo2.1.1hexane core is particularly noteworthy because it mimics certain natural product scaffolds that have demonstrated efficacy in treating various diseases. Researchers have been leveraging this scaffold to develop molecules with improved metabolic stability and reduced toxicity, which are critical factors in drug development.
One of the most promising applications of Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate is in the field of central nervous system (CNS) drug discovery. The steric hindrance introduced by the bicyclic structure can help to improve blood-brain barrier penetration, a significant challenge in developing effective CNS therapies. Furthermore, the presence of multiple functional groups allows for fine-tuning of pharmacokinetic properties, which is essential for achieving optimal therapeutic outcomes.
Recent studies have highlighted the potential of this compound as a lead molecule for developing new treatments for neurological disorders. For instance, researchers have investigated its interactions with enzymes and receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The preliminary findings suggest that Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate may modulate key signaling pathways associated with these conditions, offering a new avenue for therapeutic intervention.
The synthesis of Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate presents unique challenges due to its complex stereochemistry. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in sufficient quantities for preclinical studies. The use of chiral auxiliaries and catalysts has been particularly instrumental in achieving high enantiomeric purity, which is crucial for evaluating its pharmacological activity.
In addition to its potential in CNS drug discovery, Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate has also shown promise in other therapeutic areas. For example, its structural features make it a suitable candidate for developing anti-inflammatory agents by targeting specific inflammatory pathways. The carbamate groups can interact with biomolecules such as kinases and phosphodiesterases, which are key players in inflammatory responses.
The development of novel drug candidates often involves a multidisciplinary approach, integrating insights from chemistry, biology, and pharmacology. Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate exemplifies this collaborative effort, as it represents a convergence of structural innovation and functional exploration. By leveraging cutting-edge technologies such as high-throughput screening and computational modeling, researchers can accelerate the discovery process and identify promising candidates more efficiently.
The future prospects for Benzyl tert-butyl bicyclo2.1.1hexane-1,4-diyldicarbamate are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. As our understanding of biological systems continues to evolve, it is likely that this compound will play an increasingly important role in the development of next-generation pharmaceuticals.
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